Cas no 2168038-01-3 (methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate)

Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative with a reactive bromo-difluoroethyl substituent, making it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine atoms enhances its utility in nucleophilic substitution and cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. The thiazole core contributes to its potential applications in pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules. The ester group offers further functionalization opportunities, such as hydrolysis or amidation. This compound is particularly valuable for researchers seeking to incorporate difluoroethyl motifs into target structures, benefiting from its balanced reactivity and stability under controlled conditions.
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate structure
2168038-01-3 structure
Product Name:methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate
CAS No:2168038-01-3
MF:C7H6BrF2NO2S
MW:286.093846797943
CID:6609487
PubChem ID:165518077
Update Time:2025-06-29

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate
    • 2168038-01-3
    • EN300-1269657
    • Inchi: 1S/C7H6BrF2NO2S/c1-13-7(12)3-2-11-6(14-3)4(8)5(9)10/h2,4-5H,1H3
    • InChI Key: RUKUFHINLBKNTM-UHFFFAOYSA-N
    • SMILES: BrC(C(F)F)C1=NC=C(C(=O)OC)S1

Computed Properties

  • Exact Mass: 284.92707g/mol
  • Monoisotopic Mass: 284.92707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.4Ų

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate

Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate (CAS No. 2168038-01-3): A Comprehensive Overview

Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate, identified by its CAS number 2168038-01-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a 1-bromo-2,2-difluoroethyl side chain and a carboxylate functional group, make it a promising candidate for further investigation in medicinal chemistry.

The< strong>thiazole ring is a core structural motif found in numerous biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and reactivity make it an ideal scaffold for drug design. In the case of Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate, the 1-bromo-2,2-difluoroethyl substituent introduces additional chemical diversity, which can influence both the pharmacokinetic properties and the interaction with biological targets. The carboxylate group at the 5-position of the thiazole ring further enhances its potential as a pharmacophore by providing a site for hydrogen bonding and other non-covalent interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have suggested that the 1-bromo-2,2-difluoroethyl side chain may enhance the compound's ability to penetrate biological membranes, thereby improving its bioavailability. Additionally, the presence of both bromine and fluorine atoms can lead to increased metabolic stability and resistance to enzymatic degradation. These properties are particularly valuable in the development of long-acting pharmaceuticals.

The synthesis of Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the 1-bromo-2,2-difluoroethyl group typically involves halogenation reactions followed by nucleophilic substitution. The final step involves esterification to introduce the carboxylate functionality. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.

In vitro studies have begun to explore the potential therapeutic applications of Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate. Initial research has shown promising results in inhibiting certain enzymes associated with inflammatory diseases. The unique combination of substituents on the thiazole ring appears to modulate enzyme activity by interacting with specific binding sites. Further investigations are needed to fully elucidate its mechanism of action and to identify potential off-target effects.

The< strong>thiazole core is not only biologically relevant but also structurally versatile. By modifying different positions on the ring or introducing various substituents, researchers can tailor the properties of thiazole derivatives to meet specific pharmacological requirements. The< strong>carboxylate group, in particular, offers a versatile handle for further functionalization through techniques such as coupling reactions with amino groups or other nucleophiles. This flexibility makes Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate a valuable building block for drug discovery efforts.

The< strong>pharmaceutical industry is increasingly interested in heterocyclic compounds due to their wide range of biological activities. Thiazole derivatives have been successfully marketed as drugs for various conditions, including infections and cardiovascular diseases. The development of new thiazole-based compounds like Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate holds promise for addressing unmet medical needs in these areas.

In conclusion, Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-5-carboxylate (CAS No. 2168038-01-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents and functional groups makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an important role in future therapeutic developments.

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